2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-
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Overview
Description
2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a chlorophenyl group. It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative and a halogenated precursor.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, catalytic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and psychiatric conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including GABA receptors and serotonin receptors. It can modulate neurotransmitter release and uptake, leading to its effects on the central nervous system. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring, used as a solvent and intermediate in organic synthesis.
4-(4-Chlorophenyl)-2-pyrrolidinone: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
N-Methylpyrrolidone: A derivative used as a solvent and in the production of polymers.
Uniqueness
2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl- is unique due to the presence of both the piperazine and chlorophenyl groups, which confer distinct biological activities and chemical reactivity. Its structural complexity allows for diverse applications in medicinal chemistry and pharmaceutical research, making it a valuable compound for the development of new therapeutic agents.
Properties
CAS No. |
831170-36-6 |
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Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c1-17-14(6-7-15(17)20)19-10-8-18(9-11-19)13-4-2-12(16)3-5-13/h2-5,14H,6-11H2,1H3 |
InChI Key |
MCWKUNQRRGBHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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